![molecular formula C17H13As2NO6 B14742226 Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate CAS No. 5450-50-0](/img/structure/B14742226.png)
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate is a complex organic compound that features a carbamate group linked to two benzoyl groups, each containing an oxoarsanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate typically involves the reaction of ethyl carbamate with 4-(oxoarsanyl)benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxoarsanyl groups can be further oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction of the oxoarsanyl groups can yield arsenic-containing intermediates with lower oxidation states.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, arsenic-containing intermediates, and oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s arsenic content makes it a candidate for studying arsenic’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the cytotoxic properties of arsenic compounds.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals
Wirkmechanismus
The mechanism of action of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate involves its interaction with cellular components, particularly proteins and enzymes. The oxoarsanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl bis[4-(oxoarsanyl)benzoyl]carbamate: Contains a phenyl group, leading to different chemical properties and reactivity.
Ethyl bis[4-(oxoarsanyl)benzoyl]urea: Similar to the carbamate but with a urea linkage, affecting its biological activity and applications
Eigenschaften
CAS-Nummer |
5450-50-0 |
|---|---|
Molekularformel |
C17H13As2NO6 |
Molekulargewicht |
477.13 g/mol |
IUPAC-Name |
ethyl N,N-bis(4-arsorosobenzoyl)carbamate |
InChI |
InChI=1S/C17H13As2NO6/c1-2-26-17(23)20(15(21)11-3-7-13(18-24)8-4-11)16(22)12-5-9-14(19-25)10-6-12/h3-10H,2H2,1H3 |
InChI-Schlüssel |
HCVLESMTQLVKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C(=O)C1=CC=C(C=C1)[As]=O)C(=O)C2=CC=C(C=C2)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
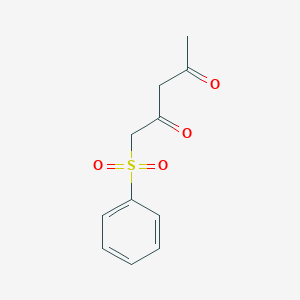

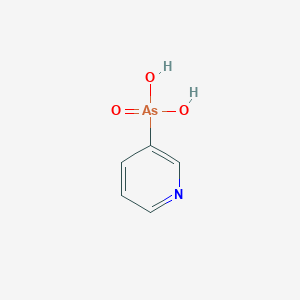
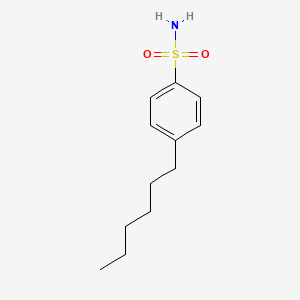
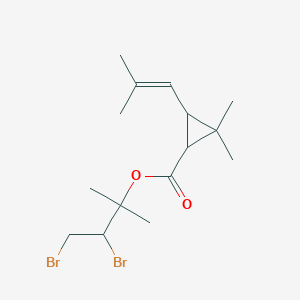
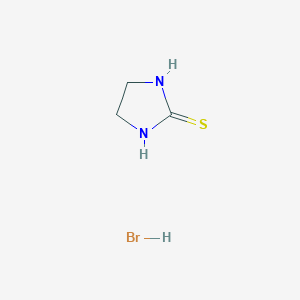
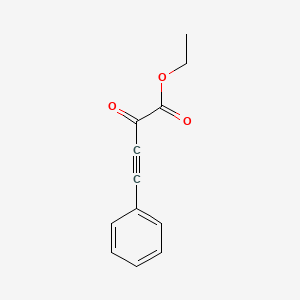


![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
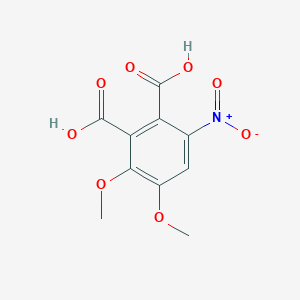
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
